![molecular formula C25H33N3O2 B2676978 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 921925-96-4](/img/structure/B2676978.png)
4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
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Description
4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EPPIN or SPINK13 and is a member of the serine protease inhibitor (serpin) family.
Scientific Research Applications
Synthesis and Evaluation in Drug Development
The chemical compound 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide, although not directly identified in the provided studies, is structurally related to various synthesized derivatives evaluated for their potential in drug development. For instance, novel piperidine derivatives have been synthesized and assessed for their anti-acetylcholinesterase activity, where substituting the benzamide with a bulky moiety in the para position significantly increases activity, highlighting the potential of structural analogs in developing antidementia agents (Sugimoto et al., 1990). Similarly, the synthesis of benzodifuranyl derivatives aimed at discovering new anti-inflammatory and analgesic agents demonstrates the broad applicability of benzamide derivatives in medicinal chemistry (Abu‐Hashem et al., 2020).
Antimicrobial and Anti-Fatigue Applications
Research into the antimicrobial activities of new 1,2,4-Triazole derivatives, including benzamide compounds, showcases the potential for developing novel antimicrobials (Bektaş et al., 2007). Additionally, the synthesis of benzamide derivatives like 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine has been explored for their anti-fatigue effects, indicating the versatility of benzamide analogs in enhancing physical endurance (Wu et al., 2014).
Cancer Research and Imaging Studies
In cancer research, sigma receptor scintigraphy using benzamide derivatives has been studied for visualizing primary breast tumors, suggesting a role for similar compounds in diagnostic imaging and potentially in therapeutic targeting (Caveliers et al., 2002). This highlights the compound's potential utility in oncology, both for diagnosis and as a lead compound for developing targeted therapies.
properties
IUPAC Name |
4-ethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-3-30-22-10-7-19(8-11-22)25(29)26-18-24(28-14-5-4-6-15-28)20-9-12-23-21(17-20)13-16-27(23)2/h7-12,17,24H,3-6,13-16,18H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGDCOZPGSUMMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide |
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